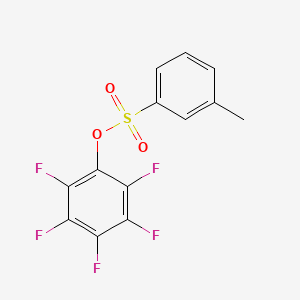

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate

Description

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate is a fluorinated aromatic sulfonate ester characterized by a pentafluorophenyl group linked to a 3-methylbenzenesulfonate moiety. This compound is widely utilized in organic synthesis, particularly as an electrophilic reagent in nucleophilic substitution reactions due to the electron-withdrawing nature of the pentafluorophenyl group, which enhances the leaving-group ability of the sulfonate . Its synthesis typically involves the reaction of 3-methylbenzenesulfonyl chloride with 2,3,4,5,6-pentafluorophenol under basic conditions, yielding a stable, oil-like product (as inferred from analogous syntheses in ).

The compound’s molecular formula is C₁₃H₉F₅O₃S, with a molecular weight of 364.27 g/mol (calculated based on analogous compounds in ). Its structural features include:

- A pentafluorophenyl group (C₆F₅), which imparts high electronegativity and thermal stability.

- A 3-methylbenzenesulfonate group (C₆H₄(CH₃)SO₃), contributing steric bulk and moderate reactivity.

Applications span pharmaceutical intermediates, agrochemicals, and materials science, where it serves as a precursor for cross-coupling reactions or polymer modification.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F5O3S/c1-6-3-2-4-7(5-6)22(19,20)21-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCYHSIKASUOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382439 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885950-34-5 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate can be synthesized by reacting 2,3,4,5,6-pentafluorophenol with 3-methylbenzenesulfonyl chloride . The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under an inert atmosphere to prevent any side reactions with moisture or oxygen .

Chemical Reactions Analysis

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the pentafluorophenyl group.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such reactions under appropriate conditions.

Scientific Research Applications

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate is used in various scientific research applications:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Proteomics Research: The compound is utilized in proteomics for the modification of peptides and proteins.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluorophenyl 3-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions . The pentafluorophenyl group stabilizes the transition state, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Sulfonate Esters

| Compound Name | Molecular Weight (g/mol) | Key Substituent | Reactivity Profile | Primary Applications |

|---|---|---|---|---|

| This compound | 364.27 | 3-methylbenzenesulfonate | Moderate electrophilicity | Pharmaceuticals, polymers |

| 2,3,4,5,6-Pentafluorophenyl (3-chlorophenyl)methanesulfonate | 372.69 | 3-chlorophenylmethyl | High electrophilicity | Cross-coupling reactions |

| 2,3,4,5,6-Pentafluorophenyl 2,4,6-trimethylbenzenesulfonate | 366.30 | 2,4,6-trimethylbenzenesulfonate | Sterically hindered | Controlled polymerization |

| (2,3,4,5,6-Pentafluorophenyl)methyl 4-ethenylbenzenesulfonate | 376.30 | 4-ethenylbenzenesulfonate | Radical/Diels-Alder active | Surface functionalization |

Research Findings and Implications

- Electron-Withdrawing Effects : The pentafluorophenyl group universally enhances sulfonate leaving-group ability, but substituents on the benzenesulfonate moiety fine-tune reactivity. Chlorine and vinyl groups increase electrophilicity, while methyl groups impose steric constraints .

- Thermal Stability : Trimethyl and pentafluorophenyl substituents collectively improve thermal resistance, making these compounds suitable for high-temperature applications .

- Synthetic Versatility : The 3-methyl derivative strikes a balance between reactivity and stability, enabling its use in diverse synthetic pathways without requiring specialized conditions .

Biological Activity

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate (CAS 885950-34-5) is a fluorinated aromatic compound that has garnered interest in various fields of chemical research, particularly in proteomics and medicinal chemistry. Its unique structure, characterized by multiple fluorine substitutions on the phenyl ring, enhances its reactivity and biological activity. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

- Molecular Formula : C₁₃H₇F₅O₃S

- Molecular Weight : 338.25 g/mol

- CAS Number : 885950-34-5

Biological Activity Overview

The biological activity of this compound is primarily related to its role as a biochemical probe in proteomics and its potential therapeutic applications. The compound's fluorinated structure contributes to its stability and interaction with biological molecules.

- Proteomic Applications : The compound is utilized in the labeling of proteins for mass spectrometry analysis. It facilitates the identification and quantification of proteins in complex mixtures.

- Inhibition Studies : Research indicates that it may inhibit specific protein-protein interactions (PPIs), which are crucial for various cellular processes.

Case Study 1: Proteomic Labeling

A study demonstrated the efficacy of this compound in labeling proteins for mass spectrometry. The use of this compound allowed researchers to achieve high sensitivity and specificity in detecting low-abundance proteins in biological samples.

Case Study 2: Inhibition of Protein-Protein Interactions

Another investigation focused on the compound's ability to disrupt BCL6 function by inhibiting its interaction with co-repressors. This disruption has potential implications for cancer therapy, particularly in targeting lymphomas where BCL6 plays a pivotal role.

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₇F₅O₃S |

| Molecular Weight | 338.25 g/mol |

| CAS Number | 885950-34-5 |

Research Findings

Research has shown that the incorporation of fluorine atoms significantly alters the electronic properties of aromatic compounds, enhancing their reactivity and interactions with biological targets. Studies indicate that compounds like this compound can serve as valuable tools in drug discovery and development due to their ability to modulate protein functions.

Q & A

Basic: What are the optimal synthetic routes for preparing 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate, and how can purity be ensured?

The compound is synthesized via nucleophilic substitution, typically reacting 3-methylbenzenesulfonyl chloride with pentafluorophenol under anhydrous conditions. Key parameters include:

- Reagent ratios : A 1:1.2 molar ratio of sulfonyl chloride to pentafluorophenol ensures complete conversion.

- Solvent choice : Dichloromethane or THF under nitrogen atmosphere minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water yields >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR (distinct signals for pentafluorophenyl group at δ -140 to -160 ppm) .

Basic: How should researchers characterize the electronic and steric effects of the pentafluorophenyl group in this sulfonate ester?

The pentafluorophenyl group’s strong electron-withdrawing nature enhances the sulfonate’s leaving-group ability. Use:

- X-ray crystallography : Resolve steric effects (e.g., dihedral angles between aryl rings) .

- ¹⁹F NMR : Compare chemical shifts with non-fluorinated analogs to quantify electron density changes.

- DFT calculations : Optimize geometry (B3LYP/6-311G** basis set) to correlate experimental and theoretical bond lengths/angles .

Advanced: How can contradictions in reported reactivity of fluorinated sulfonates be resolved during cross-coupling reactions?

Discrepancies may arise from solvent polarity or metal catalyst selection. For example:

- Palladium vs. nickel catalysts : Pd(0) may favor oxidative addition, while Ni(II) could induce side reactions. Cross-validate using kinetic studies (monitor reaction progress via LC-MS) and control experiments (e.g., ligand screening) .

- Solvent effects : Low-polarity solvents (toluene) may stabilize intermediates better than DMF. Use Eyring plots to assess activation parameters .

Advanced: What strategies mitigate decomposition of this sulfonate under catalytic conditions?

Decomposition pathways (e.g., hydrolysis or ligand displacement) can be minimized by:

- Stabilizing ligands : Use chelating ligands (bipyridine) to prevent catalyst deactivation.

- Low-temperature reactions : Conduct Suzuki-Miyaura couplings at -20°C to slow degradation.

- In situ monitoring : Employ Raman spectroscopy to detect intermediate species and adjust conditions dynamically .

Basic: What are the recommended storage conditions to preserve the stability of this compound?

Store under inert gas (argon) at -20°C in amber glass vials. Avoid moisture and light, which accelerate hydrolysis. Confirm stability via TGA/DSC (decomposition onset >150°C) and periodic ¹H NMR checks for hydrolysis byproducts .

Advanced: How can computational modeling predict the sulfonate’s reactivity in photoinduced electron-transfer reactions?

Use time-dependent DFT (TD-DFT) to model excited-state behavior:

- Charge-transfer transitions : Identify key orbitals involved in electron transfer (e.g., HOMO-LUMO gaps).

- Solvent models : Apply polarizable continuum models (PCM) to simulate acetonitrile or DMSO environments. Compare with UV-vis spectroscopy data (λmax ~270 nm for aryl sulfonates) .

Basic: What analytical techniques are critical for distinguishing this compound from structurally similar sulfonates?

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 367.30 (calc. 366.303).

- ²D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions.

- IR spectroscopy : Identify sulfonate S=O stretches (~1360 and 1170 cm⁻¹) .

Advanced: How does the pentafluorophenyl group influence regioselectivity in nucleophilic aromatic substitution (SNAr)?

The electron-deficient aryl ring directs nucleophilic attack to specific positions:

- Meta vs. para substitution : Use Hammett σ constants (σₚ = +0.78 for pentafluorophenyl) to predict kinetic vs. thermodynamic control.

- Isotopic labeling : Track ¹⁸O incorporation in hydrolysis products via GC-MS to map reaction pathways .

Basic: What safety protocols are essential when handling this compound given its hazard profile?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (LD50 data pending; treat as irritant).

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can researchers leverage this sulfonate in designing metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

The sulfonate’s rigidity and fluorophilicity make it suitable for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.